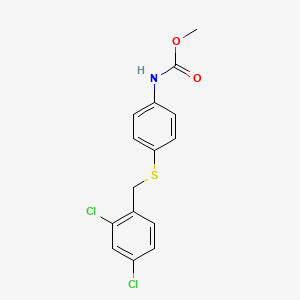

Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[4-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2S/c1-20-15(19)18-12-4-6-13(7-5-12)21-9-10-2-3-11(16)8-14(10)17/h2-8H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNNHVOARBFMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)SCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate typically involves the reaction of 4-((2,4-dichlorobenzyl)thio)aniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Preparation of 4-((2,4-dichlorobenzyl)thio)aniline by reacting 2,4-dichlorobenzyl chloride with 4-aminothiophenol.

Step 2: Reaction of 4-((2,4-dichlorobenzyl)thio)aniline with methyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate exhibit significant antimicrobial properties. For instance, derivatives of related compounds have been tested against various bacterial strains and fungi, demonstrating promising results in inhibiting microbial growth. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of similar carbamate derivatives. These compounds are believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in the inflammatory response. For example, a study demonstrated that certain derivatives significantly reduced edema and pain in animal models, suggesting their utility in treating inflammatory conditions .

Anticancer Properties

This compound and its analogs have been investigated for their anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, a derivative was effective against breast cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitution and carbamate formation. The characterization of the compound is usually performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Case Study: Antimicrobial Efficacy

In a study published in 2023, researchers synthesized a series of thioether derivatives related to this compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of carbamate derivatives in an animal model of arthritis. The results showed a significant reduction in swelling and pain compared to control groups treated with conventional anti-inflammatory drugs. The compound's ability to modulate inflammatory mediators was highlighted as a key mechanism behind its therapeutic effects .

Mechanism of Action

The mechanism of action of Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Lipophilicity

Key analogs include phenyl alkyl carbamates with variations in substituents, such as:

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)

- 4-Chloro-2-{[(4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates (5a–i)

- 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i)

These compounds were synthesized by Ferriz et al. and Imramovsky et al., with lipophilicity determined via HPLC-derived capacity factors (log k) .

Table 1: Lipophilicity and Substituent Effects

| Compound Series | Substituent Pattern | log k Range | Notes |

|---|---|---|---|

| 4a–i | 3-Chlorophenyl | 2.1–3.8 | Moderate lipophilicity |

| 5a–i | 4-Dichlorophenyl | 2.8–4.2 | Increased lipophilicity vs. 4a–i |

| 6a–i | 3,4-Dichlorophenyl | 3.5–4.9 | Highest lipophilicity |

The target compound’s 2,4-dichlorobenzyl group is structurally distinct but aligns with trends observed in Series 5a–i and 6a–i.

Key Differences :

- The ethynyl group in Compound 30 introduces rigidity, whereas the thioether in the target compound may offer metabolic resistance.

- Dichlorinated systems often require careful regioselective synthesis, as seen in Series 4a–6a–i .

Biological Activity

Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound features a carbamate functional group linked to a phenyl ring substituted with a 2,4-dichlorobenzylthio group. The synthesis typically involves the reaction of 4-((2,4-dichlorobenzyl)thio)aniline with methyl chloroformate in the presence of a base like triethylamine. The reaction pathway can be summarized as follows:

- Preparation of 4-((2,4-dichlorobenzyl)thio)aniline :

- React 2,4-dichlorobenzyl chloride with 4-aminothiophenol.

- Formation of Methyl Carbamate :

- React the aniline derivative with methyl chloroformate.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities against various pathogens. For instance, studies have shown that certain aromatic carbamates can selectively inhibit Chlamydia species, suggesting potential therapeutic applications in treating infections caused by this pathogen .

Anticancer Activity

The compound's anticancer potential is particularly noteworthy. It has been reported that small molecule inhibitors targeting MYC—similar in structure to this compound—can suppress tumor growth in vivo by disrupting MYC/MAX dimers and impairing MYC-driven gene expression . These findings highlight the compound's potential as a lead for developing new anticancer therapies.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival or cancer cell proliferation.

- Gene Expression Modulation : Similar compounds have been shown to affect gene expression patterns associated with cancer progression and immune response .

Case Study: Anticancer Efficacy

In a study examining the effects of carbamate derivatives on cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxicity against various tumor cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhance activity against cancer cells .

| Compound | IC50 Value (µM) | Activity Type |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Antitumor |

| Compound B | 1.98 ± 1.22 | Antitumor |

| Methyl Carbamate | TBD | TBD |

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of this compound. Preliminary assessments suggest low toxicity levels in human cell lines and acceptable mutagenicity profiles in model organisms like Drosophila melanogaster .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a multi-step process involving nucleophilic substitution and carbamate formation. Key steps include:

- Thioether formation: React 4-mercaptophenylcarbamate derivatives with 2,4-dichlorobenzyl halides under inert atmospheres (e.g., argon) using polar aprotic solvents like DMF or ethanolamine. Catalytic bases (e.g., triethylamine) enhance reactivity .

- Carbamate protection: Use methyl chloroformate or polymer-supported reagents for efficient amino group protection. Zinc-promoted carbamate synthesis offers an alternative with reduced side products .

- Yield optimization: Purification via cold ethanol recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Reaction monitoring with TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic substitution patterns, thioether linkage (δ ~3.5–4.5 ppm for SCH₂), and carbamate carbonyl signals (δ ~150–155 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- FT-IR : Absorbance bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) validate functional groups .

Q. How should researchers assess the chemical stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated aging studies (40–60°C) to detect decomposition. Store at ≤25°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Test pH-dependent stability (e.g., in buffered solutions at pH 2–12) using HPLC to monitor carbamate hydrolysis. Add antioxidants (e.g., BHT) for oxidative resistance .

Advanced Research Questions

Q. How can computational modeling aid in predicting the bioactivity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., flavivirus envelope proteins). Validate with experimental IC₅₀ values from enzymatic assays .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP, PSA) with antiviral/antibacterial activity. Reference PubChem data (InChIKey: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) for structural inputs .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC) to resolve ambiguities in NOESY or IR assignments .

- Computational DFT Analysis : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 09) to confirm bond angles and torsional strain .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

- Methodological Answer :

- Analog Synthesis : Modify the dichlorobenzyl moiety (e.g., replace Cl with CF₃ or CH₃) or carbamate methyl group (e.g., tert-butyl for improved lipophilicity). Use parallel synthesis for rapid screening .

- Biological Testing : Evaluate analogs against target pathogens (e.g., flaviviruses) via cell-based assays (e.g., plaque reduction neutralization). Correlate substituent effects with IC₅₀ and selectivity indices .

Q. What methodologies assess the ecological impact of this compound during preclinical development?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (CO₂ evolution test) to measure microbial degradation rates. Compare with persistent carbamates (e.g., barban derivatives) .

- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algae (OECD 202/201). Monitor bioaccumulation potential via logKow (predicted using EPI Suite) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

- Methodological Answer :

- Experimental Validation : Measure LogP via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., ChemAxon). Adjust for ionization (pKa) using potentiometric titration .

- Error Source Identification : Check for impurities (HPLC purity >98%) or tautomeric forms (e.g., thione-thiol equilibria) that skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.